molecular formula C18H11NO2 B14431775 2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione CAS No. 75998-19-5

2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione

Cat. No.: B14431775
CAS No.: 75998-19-5
M. Wt: 273.3 g/mol
InChI Key: IGDPRWIDXDCILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione is a heterocyclic compound that features both isoquinoline and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the cyclization of isoquinoline derivatives with indene precursors under specific conditions. For instance, the reaction might involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline and indene derivatives, such as:

  • Isoquinolin-3-yl derivatives
  • Indene-1,3-dione derivatives

Uniqueness

What sets 2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione apart is its combined structural features of both isoquinoline and indene. This unique structure provides it with distinct chemical and biological properties that are not found in its individual components .

Properties

75998-19-5

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-isoquinolin-3-ylindene-1,3-dione

InChI

InChI=1S/C18H11NO2/c20-17-13-7-3-4-8-14(13)18(21)16(17)15-9-11-5-1-2-6-12(11)10-19-15/h1-10,16H

InChI Key

IGDPRWIDXDCILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.